The synthesis of 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves several steps:
Throughout the synthesis, various analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can be described as follows:
The compound's structure can be represented in various formats:
InChI=1S/C19H17ClN2O5/c20-14-6-8-15(9-7-14)26-11-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)12-27-19(22)25/h1-9,16H,10-12H2,(H,21,23)This representation highlights the connectivity of atoms in the molecule.
The chemical reactivity of 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide includes:
The mechanism of action for 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide primarily revolves around its ability to modulate protein kinase activity. This modulation is significant in regulating cellular processes such as:
The physical and chemical properties of 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-pheny-morpholin -4 -yl)ethyl]acetamide include:
The applications of 2-(4-chlorophenoxy)-N-[2-oxo - 2 -(2 -phenylmorpholin -4 -yl)ethyl]acetamide span various fields:
CAS No.: 540-92-1
CAS No.: 118013-66-4
CAS No.: 73679-07-9
CAS No.:
CAS No.: 18209-75-1
CAS No.: 3672-03-5